molecular formula C17H19N5O2S B11028137 (E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine

(E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine

Cat. No.: B11028137
M. Wt: 357.4 g/mol
InChI Key: NQNCPWUETCRUPI-ZHACJKMWSA-N
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Description

(E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine is a complex organic compound characterized by its unique pyrazolo[5,1-c][1,2,4]triazin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine typically involves multiple steps:

    Formation of the Pyrazolo[5,1-c][1,2,4]triazin Core: This step often starts with the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[5,1-c][1,2,4]triazin ring.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base.

    Phenyl Substitution: The phenyl group is added through electrophilic aromatic substitution reactions.

    Formation of the Ethenamine Moiety: The final step involves the formation of the ethenamine group, often through a condensation reaction with N,N-dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazolo[5,1-c][1,2,4]triazin ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-(7-methyl-3-methylsulfonyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl)ethenamine

InChI

InChI=1S/C17H19N5O2S/c1-12-15(13-8-6-5-7-9-13)16-18-19-17(25(4,23)24)14(22(16)20-12)10-11-21(2)3/h5-11H,1-4H3/b11-10+

InChI Key

NQNCPWUETCRUPI-ZHACJKMWSA-N

Isomeric SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)S(=O)(=O)C)/C=C/N(C)C

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)S(=O)(=O)C)C=CN(C)C

Origin of Product

United States

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